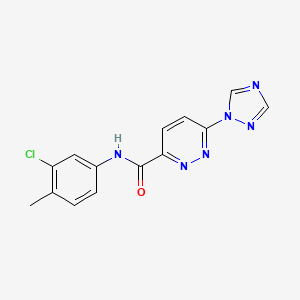

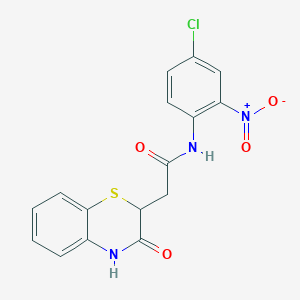

![molecular formula C12H13N3O2 B3017214 Ethyl 3-[(2-aminophenyl)amino]-2-cyanoprop-2-enoate CAS No. 21025-47-8](/img/structure/B3017214.png)

Ethyl 3-[(2-aminophenyl)amino]-2-cyanoprop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related ethyl 2-cyano-3-alkoxypent-2-enoates has been achieved through Ru-mediated coupling reactions, indicating the potential for similar synthetic routes for Ethyl 3-[(2-aminophenyl)amino]-2-cyanoprop-2-enoate . Additionally, the synthesis of various substituted ethyl 2-cyano-3-amino propenoates has been reported, which involves different starting materials and catalysts, suggesting a variety of synthetic approaches that could be applicable 10.

Molecular Structure Analysis

X-ray crystallography has been used to determine the structure of several related compounds, revealing details such as bond lengths, angles, and the presence of isomers . For instance, the Z-isomer of a similar compound was found to have a three-dimensional supramolecular network stabilized by hydrogen bonds and π-π stacking interactions . These findings provide a basis for understanding the molecular structure of this compound.

Chemical Reactions Analysis

Scientific Research Applications

Molecular Interactions and Crystal Packing

- Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and similar compounds have been studied for their unique molecular interactions and crystal packing structures. These compounds exhibit rare N⋯π and O⋯π interactions and form complex hydrogen bonding patterns, contributing to the understanding of molecular assembly and crystal structure formation (Zhenfeng et al., 2011).

Non-Hydrogen Bonding Interactions

- An unusual non-hydrogen bonding interaction, specifically a C⋯π interaction, was discovered in derivatives of ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate. This discovery enhances the understanding of non-conventional molecular interactions, potentially influencing molecular design and synthesis (Zhenfeng et al., 2012).

Synthetic Applications

- Ethyl (2Z)-2-cyano-3-[(2-aminophenyl)amino]-2-cyanoprop-2-enoate and its analogs serve as intermediates in the synthesis of complex organic compounds. For instance, they are used in the synthesis of benzo[h]quinazolines and other heterocyclic systems, contributing to the development of new pharmaceuticals and materials (N. P. Grigoryan, 2018).

Novel Synthetic Pathways

- Studies have shown that ethyl (2Z)-2-cyano-3-[(2-aminophenyl)amino]-2-cyanoprop-2-enoate can undergo transformations with various nucleophiles, leading to new compounds and providing insights into novel synthetic pathways. This knowledge aids in the development of new synthetic methods for complex organic molecules (Masa-aki et al., 1982).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of contact with skin or eyes, it is advised to rinse cautiously with water for several minutes .

properties

IUPAC Name |

ethyl (E)-3-(2-aminoanilino)-2-cyanoprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-17-12(16)9(7-13)8-15-11-6-4-3-5-10(11)14/h3-6,8,15H,2,14H2,1H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJXPESTPINVSW-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=CC=C1N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/NC1=CC=CC=C1N)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B3017139.png)

![5-bromo-2-chloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B3017144.png)

![3-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B3017145.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3017147.png)

![ethyl 4-(2-((4-oxo-3-(o-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B3017152.png)

![2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetonitrile](/img/structure/B3017153.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate](/img/structure/B3017154.png)